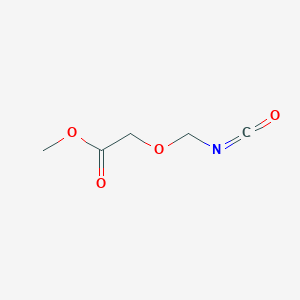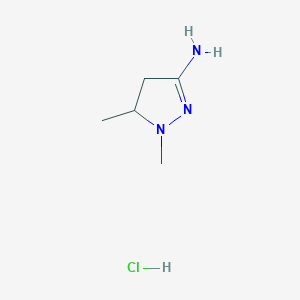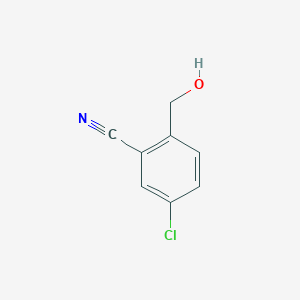
N'-(5-chloropentanoyl)-4-fluorobenzohydrazide
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N’-(5-chloropentanoyl)-4-fluorobenzohydrazide” are not available, there is a method for synthesizing 5-chloro valeryl chloride, which could be a component of the compound . This method involves reacting 1-bromo-3-chloropropane and diethyl malonate .
Aplicaciones Científicas De Investigación
Organic Synthesis
N’-(5-chloropentanoyl)-4-methylbenzohydrazide: is used in organic synthesis as a building block for more complex molecules. Its hydrazide group is reactive and can form hydrazone linkages with aldehydes and ketones, which are useful intermediates in the synthesis of various organic compounds .
Medicinal Chemistry
In medicinal chemistry, hydrazides are known to be precursors for the synthesis of pharmaceuticals. They can be used to create a wide range of bioactive molecules, including antitumor, antiviral, and antibacterial agents. The chloro and methyl groups on the compound can be modified to enhance the biological activity of the synthesized drugs .
Material Science
The compound can serve as a precursor for the synthesis of polymers and resins. By reacting with other monomers, it can form polymeric materials with potential applications in coatings, adhesives, and molded objects .
Analytical Chemistry
Hydrazides can be used as derivatization agents in analytical chemistry to detect and quantify aldehydes and ketones in various samples. The derivative formed is often more stable and detectable by methods such as HPLC or mass spectrometry .
Agricultural Chemistry
In the field of agricultural chemistry, hydrazides can be used to synthesize pesticides and herbicides. The functional groups in the compound can be tailored to disrupt the life cycle of pests or inhibit the growth of weeds .
Chemical Research
This compound can be used in chemical research as a standard or reference material. Researchers can use it to calibrate instruments, validate methods, or study reaction mechanisms .
Environmental Science
Hydrazides can be utilized in environmental science for the remediation of pollutants. They can react with toxic aldehydes and ketones to form less harmful substances that are easier to remove from the environment .
Biochemistry
In biochemistry, hydrazides can be used to modify proteins or peptides. They can react with carbonyl groups present in biomolecules, allowing for the study of protein structure and function .
Propiedades
IUPAC Name |
N'-(5-chloropentanoyl)-4-fluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-8-2-1-3-11(17)15-16-12(18)9-4-6-10(14)7-5-9/h4-7H,1-3,8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYKHBKWSXVGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloropentanoyl)-4-fluorobenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

amine dihydrochloride](/img/structure/B1459190.png)





![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

